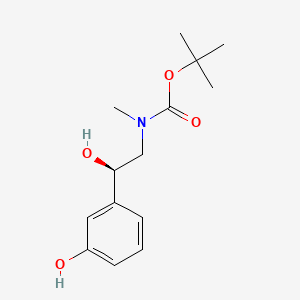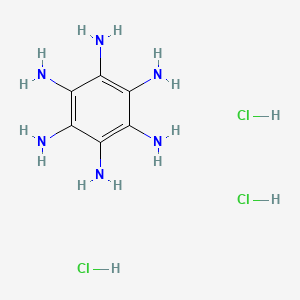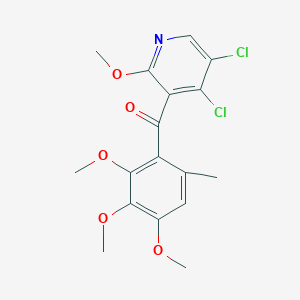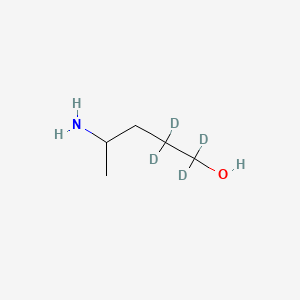
N,N'-(N,N'-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N'-Di-tert-butyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-(N,N’-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N’-Di-tert-butyl Ester is a complex organic compound with the molecular formula C34H46N4O10S2 and a molecular weight of 734.88 g/mol . This compound is notable for its applications in various fields, including neurology research and analytical chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(N,N’-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N’-Di-tert-butyl Ester typically involves multiple steps, starting from the basic amino acids and protecting groups. The process generally includes:
Protection of Amino Groups: The amino groups of L-cysteine and glycine are protected using tert-butyl and benzyl groups, respectively.
Formation of Peptide Bonds: The protected amino acids are then coupled to form the desired peptide chain.
Deprotection: The protecting groups are removed under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pH, and solvent choice, to optimize the synthesis process .
化学反应分析
Types of Reactions
N,N’-(N,N’-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N’-Di-tert-butyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfide bonds, which are crucial for its stability and function.
Reduction: Reduction reactions can break these disulfide bonds, altering the compound’s structure and activity.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to substitute the ester groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of disulfide-linked peptides, while reduction yields free thiol groups .
科学研究应用
N,N’-(N,N’-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N’-Di-tert-butyl Ester has several scientific research applications:
Neurology Research: It is used as a modulator in cytokine and growth factor signaling studies.
Analytical Chemistry: The compound serves as a reference standard in various analytical techniques.
Biological Studies: It is employed in studies involving peptide synthesis and protein engineering.
Medical Research:
作用机制
The mechanism of action of N,N’-(N,N’-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N’-Di-tert-butyl Ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets cysteine residues in proteins, forming disulfide bonds that stabilize protein structures.
Pathways Involved: It modulates signaling pathways related to cytokine and growth factor activity, influencing cellular responses and functions.
相似化合物的比较
Similar Compounds
N,N’-(N,N’-Dicarboxy-L-cystyl)di-glycine: Lacks the dibenzyl and di-tert-butyl ester groups, making it less hydrophobic.
N,N’-(N,N’-Dicarboxy-L-cystyl)di-glycine Dimethyl Ester: Contains dimethyl ester groups instead of dibenzyl and di-tert-butyl ester groups, affecting its solubility and reactivity.
Uniqueness
N,N’-(N,N’-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N’-Di-tert-butyl Ester is unique due to its specific ester groups, which enhance its hydrophobicity and stability. These properties make it particularly useful in neurology research and analytical applications .
属性
CAS 编号 |
32381-30-9 |
|---|---|
分子式 |
C34H46N4O10S2 |
分子量 |
734.9 g/mol |
IUPAC 名称 |
benzyl 2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxo-3-[(2-oxo-2-phenylmethoxyethyl)amino]propyl]disulfanyl]propanoyl]amino]acetate |
InChI |
InChI=1S/C34H46N4O10S2/c1-33(2,3)47-31(43)37-25(29(41)35-17-27(39)45-19-23-13-9-7-10-14-23)21-49-50-22-26(38-32(44)48-34(4,5)6)30(42)36-18-28(40)46-20-24-15-11-8-12-16-24/h7-16,25-26H,17-22H2,1-6H3,(H,35,41)(H,36,42)(H,37,43)(H,38,44)/t25-,26-/m0/s1 |
InChI 键 |
XWPSZYXJKVIUMV-UIOOFZCWSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C)C(=O)NCC(=O)OCC2=CC=CC=C2 |
规范 SMILES |
CC(C)(C)OC(=O)NC(CSSCC(C(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C)C(=O)NCC(=O)OCC2=CC=CC=C2 |
同义词 |
N-[(1,1-dimethylethoxy)carbonyl]-L-cysteinyl-glycine Phenylmethyl Ester Bimol. (1→1’)-disulfide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[Methyl-d3]metanicotine](/img/structure/B1144807.png)

